molecular formula C19H18N2O2Se B562369 (3aS,4aR)-1,3-Dibenzyldihydro-1H-selenolo[3,4-d]imidazole-2,4-(3H,3aH)dione CAS No. 61253-80-3

(3aS,4aR)-1,3-Dibenzyldihydro-1H-selenolo[3,4-d]imidazole-2,4-(3H,3aH)dione

Cat. No.: B562369
CAS No.: 61253-80-3
M. Wt: 385.336
InChI Key: IAJPFDYWPZACHY-IRXDYDNUSA-N
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Description

(3aS,4aR)-1,3-Dibenzyldihydro-1H-selenolo[3,4-d]imidazole-2,4-(3H,3aH)dione is a complex organic compound featuring a selenolo[3,4-d]imidazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aS,4aR)-1,3-Dibenzyldihydro-1H-selenolo[3,4-d]imidazole-2,4-(3H,3aH)dione typically involves multi-step organic reactions. The initial step often includes the formation of the selenolo[3,4-d]imidazole ring system, followed by the introduction of benzyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

While detailed industrial production methods are not widely documented, the synthesis likely involves scalable processes that ensure consistency and efficiency. These methods may include batch or continuous flow reactions, utilizing advanced techniques to optimize reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(3aS,4aR)-1,3-Dibenzyldihydro-1H-selenolo[3,4-d]imidazole-2,4-(3H,3aH)dione can undergo various chemical reactions, including:

    Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.

    Reduction: Reduction reactions can target the imidazole ring or the selenium atom.

    Substitution: Benzyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, play a significant role in determining the reaction pathway and product distribution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield selenoxide derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry

In chemistry, (3aS,4aR)-1,3-Dibenzyldihydro-1H-selenolo[3,4-d]imidazole-2,4-(3H,3aH)dione is studied for its unique reactivity and potential as a building block for more complex molecules.

Biology

Biologically, this compound may exhibit interesting interactions with biomolecules, making it a candidate for studying selenium-containing compounds’ biological roles.

Medicine

In medicine, the compound’s potential therapeutic properties are of interest, particularly its ability to interact with biological targets and pathways.

Industry

Industrially, this compound could be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism by which (3aS,4aR)-1,3-Dibenzyldihydro-1H-selenolo[3,4-d]imidazole-2,4-(3H,3aH)dione exerts its effects involves interactions with molecular targets, such as enzymes or receptors. The selenium atom plays a crucial role in these interactions, potentially influencing redox reactions and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other selenolo[3,4-d]imidazole derivatives and selenium-containing heterocycles. These compounds share structural similarities but may differ in their reactivity and applications.

Properties

IUPAC Name

(3aS,6aR)-1,3-dibenzyl-6,6a-dihydro-3aH-selenopheno[3,4-d]imidazole-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2Se/c22-18-17-16(13-24-18)20(11-14-7-3-1-4-8-14)19(23)21(17)12-15-9-5-2-6-10-15/h1-10,16-17H,11-13H2/t16-,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAJPFDYWPZACHY-IRXDYDNUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(=O)[Se]1)N(C(=O)N2CC3=CC=CC=C3)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H](C(=O)[Se]1)N(C(=O)N2CC3=CC=CC=C3)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2Se
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70661905
Record name (3aS,6aR)-1,3-Dibenzyltetrahydro-1H-selenopheno[3,4-d]imidazole-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70661905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

385.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61253-80-3
Record name (3aS,6aR)-1,3-Dibenzyltetrahydro-1H-selenopheno[3,4-d]imidazole-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70661905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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